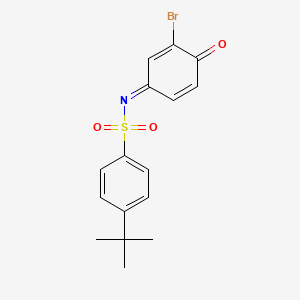
2-Isocyanato-3-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-3-methoxybenzonitrile is an organic compound with the molecular formula C9H6N2O2. It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group. Non-phosgene methods, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition of the resulting carbamate, are also explored to avoid the use of toxic phosgene .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative methods such as non-phosgene routes are being developed. These methods focus on optimizing catalysts and reaction conditions to achieve high yields and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water, to form carbamic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound include ureas, carbamates, and polyurethanes. These products are valuable in various applications, including the production of foams, coatings, and adhesives .
Applications De Recherche Scientifique
2-Isocyanato-3-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polyurethanes, which are important materials in various industrial applications
Mécanisme D'action
The mechanism of action of 2-Isocyanato-3-methoxybenzonitrile involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate linkages. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isocyanato-3-methoxybenzaldehyde
- 2-Isocyanato-3-methoxybenzoic acid
- 2-Isocyanato-3-methoxybenzamide
Uniqueness
2-Isocyanato-3-methoxybenzonitrile is unique due to the presence of both the isocyanate and nitrile functional groups on the same aromatic ring.
Propriétés
IUPAC Name |
2-isocyanato-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSFGIMZSUDAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N=C=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2645405.png)
![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2645406.png)





![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)
![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)

![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)

